Palladium ammine chloride

Übersicht

Beschreibung

ZD 0870 ist eine bioaktive Verbindung, die hauptsächlich zur Behandlung von Infektionen eingesetzt wird, die durch Fluconazol-resistente Candida albicans verursacht werden . Es ist bekannt für seine starke antimykotische Wirkung und wird häufig in der wissenschaftlichen Forschung eingesetzt, da es gegen resistente Stämme von Hefeinfektionen wirksam ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ZD 0870 beinhaltet die Kondensation von 3-[2(E)-(4-(2,2,3,3-Tetrafluorpropoxy)phenyl)vinyl]-1H-1,2,4-triazol mit (+)-®-2-(2,4-Difluorphenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-epoxypropan unter Verwendung von wasserfreiem Kaliumcarbonat in heißem Dimethylformamid . Die Ausgangsmaterialien werden durch eine Reihe von Reaktionen hergestellt, die 4-Chlorbenzonitril, 2,2,3,3-Tetrafluorpropanol und andere Reagenzien beinhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ZD 0870 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz zu gewährleisten, die für Forschungsanwendungen erforderlich sind. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um qualitativ hochwertiges ZD 0870 zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

ZD 0870 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: ZD 0870 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann unter Verwendung geeigneter Reduktionsmittel reduziert werden.

Substitution: ZD 0870 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

ZD 0870 wird aufgrund seiner starken antimykotischen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Untersuchung der Synthese und Reaktivität von Triazolderivaten.

Biologie: Untersuchung der biologischen Wege und Mechanismen der antimykotischen Resistenz.

Medizin: Entwicklung neuer Behandlungen für Pilzinfektionen, insbesondere solcher, die gegen herkömmliche Antimykotika resistent sind.

Industrie: Herstellung von Antimykotika für landwirtschaftliche und pharmazeutische Anwendungen

Wirkmechanismus

ZD 0870 entfaltet seine Wirkung, indem es die Synthese von Ergosterol hemmt, einem wichtigen Bestandteil der Zellmembranen von Pilzen. Diese Hemmung stört die Integrität der Zellmembran und führt zum Zelltod. Die Verbindung zielt auf bestimmte Enzyme ab, die am Ergosterol-Biosyntheseweg beteiligt sind, was sie gegen resistente Stämme von Candida albicans wirksam macht .

Analyse Chemischer Reaktionen

Types of Reactions

ZD 0870 undergoes various chemical reactions, including:

Oxidation: ZD 0870 can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using suitable reducing agents.

Substitution: ZD 0870 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium ammine chloride is widely recognized for its role as a catalyst in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. These reactions are essential for synthesizing anilines and other nitrogen-containing compounds. The efficiency of palladium catalysts in these reactions has been extensively documented:

- C–N Cross-Coupling Reactions : Palladium-catalyzed reactions have become pivotal in organic synthesis, allowing for the formation of complex molecules from simpler precursors. For instance, the use of palladium(II) ammine complexes has facilitated the coupling of aryl halides with amines to produce substituted anilines .

1.2 Catalysis in Organic Reactions

This compound is also utilized in various organic transformations, including:

- Amination of Aryl Bromides : It serves as a precatalyst for the efficient amination of aryl bromides, overcoming solubility issues associated with other palladium salts .

- Carbonylation Reactions : The compound has been employed in carbonylation processes to synthesize isocyanates from amines .

Electroplating Applications

This compound is an important compound in the electroplating industry due to its high efficiency and environmentally friendly properties:

- Electroplating : It acts as a primary raw material for palladium plating, providing a clean and effective method for depositing palladium onto various substrates. Its use has been instrumental in enhancing the performance and durability of electronic components .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for its ability to form stable complexes with various ligands:

- Analytical Reagent : It serves as an analytical reagent for determining the concentration of palladium in different samples. Its complexation properties allow for sensitive detection methods that are crucial in environmental and industrial analysis .

Case Study 1: Separation Techniques

A study explored the solvent extraction of palladium(II) from aqueous chloride solutions using tridodecylammonium chloride as an extractant. The research demonstrated that varying chloride concentrations significantly affected palladium extraction efficiency. The optimal conditions were identified, showcasing the practical application of palladium ammine complexes in separation processes .

Case Study 2: Palladium Recovery

A method for recovering high-purity palladium from crude diammine palladium chloride was reported, involving dissolution in aqueous ammonia followed by precipitation with hydrochloric acid. This method illustrates the utility of palladium ammine complexes not only in catalysis but also in resource recovery and recycling efforts within industrial settings .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Catalysis | C–N Cross-Coupling | Efficient synthesis of nitrogen compounds |

| Amination of Aryl Bromides | Overcomes solubility issues | |

| Electroplating | Palladium plating | High efficiency and environmentally friendly |

| Analytical Chemistry | Analytical reagent for Pd detection | Sensitive detection capabilities |

Wirkmechanismus

ZD 0870 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets specific enzymes involved in the ergosterol biosynthesis pathway, making it effective against resistant strains of Candida albicans .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluconazol: Ein weiteres Antimykotikum, jedoch weniger wirksam gegen resistente Stämme.

Itraconazol: Ähnlicher Wirkmechanismus, aber anderes Wirkungsspektrum.

Voriconazol: Wirksam gegen eine größere Bandbreite an Pilzinfektionen, jedoch mit unterschiedlicher Pharmakokinetik.

Einzigartigkeit

ZD 0870 ist einzigartig aufgrund seiner hohen Wirksamkeit gegen Fluconazol-resistente Candida albicans. Seine spezifische Zielsetzung der Ergosterol-Biosynthese und seine Wirksamkeit bei resistenten Stämmen machen es zu einer wertvollen Verbindung in der antimykotischen Forschung und Behandlung .

Biologische Aktivität

Palladium ammine chloride, a coordination compound of palladium, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

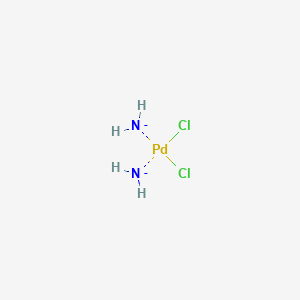

This compound typically exists as a complex with the formula . It features a central palladium ion coordinated by two ammonia molecules and two chloride ions. This structure is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of palladium complexes, including this compound. The effectiveness of these complexes against various pathogens is summarized in the following table:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Escherichia coli | 5-10 | High antibacterial activity |

| Klebsiella pneumoniae | 10-20 | Moderate antibacterial activity |

| Staphylococcus aureus | 15-25 | Moderate antibacterial activity |

| Candida albicans | 0.5 | High antifungal activity |

| Cryptococcus neoformans | 1 | High antifungal activity |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown particularly strong effects against C. albicans and C. neoformans, with MIC values as low as 0.5 μg/mL, suggesting potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular processes. Studies suggest that these complexes can interact with microbial DNA, leading to inhibition of replication and transcription processes. This interaction may cause cell death through apoptosis or necrosis pathways .

In particular, palladium complexes have been shown to form cross-links with DNA, which obstructs replication and transcription, thereby exerting cytotoxic effects on both bacterial and fungal cells .

Anticancer Activity

Beyond antimicrobial properties, this compound has also been explored for its anticancer potential. Research indicates that palladium complexes can induce apoptosis in cancer cells through similar mechanisms involving DNA interaction.

A study evaluating the cytotoxicity of various palladium complexes against human cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for several cancer cell lines are presented below:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Against ESKAPE Pathogens :

A study screened various palladium complexes against ESKAPE pathogens, which are notorious for their antibiotic resistance. This compound showed significant activity against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential in treating resistant infections . -

Cytotoxicity in Cancer Research :

In a clinical trial setting, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising efficacy, warranting further investigation into its therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.